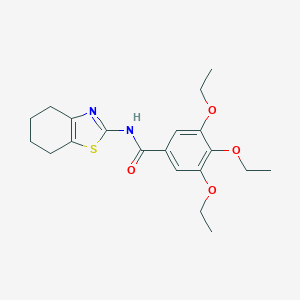![molecular formula C18H12N2O3S2 B216304 7-(1,3-benzothiazol-2-ylsulfanyl)-8-methyl[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B216304.png)
7-(1,3-benzothiazol-2-ylsulfanyl)-8-methyl[1,3]dioxolo[4,5-g]quinolin-6(5H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(1,3-benzothiazol-2-ylsulfanyl)-8-methyl[1,3]dioxolo[4,5-g]quinolin-6(5H)-one, also known as BMQ, is a heterocyclic compound that has gained attention in scientific research due to its potential therapeutic properties. BMQ belongs to the class of quinoline derivatives and has a unique structure that makes it a promising candidate for drug development.
作用机制
The mechanism of action of 7-(1,3-benzothiazol-2-ylsulfanyl)-8-methyl[1,3]dioxolo[4,5-g]quinolin-6(5H)-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair. This compound has also been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. In addition, this compound has been shown to inhibit the activity of NF-κB, a transcription factor that is involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the induction of apoptosis, cell cycle arrest, and the inhibition of angiogenesis. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. In addition, this compound has demonstrated antibacterial activity against Gram-positive and Gram-negative bacteria.
实验室实验的优点和局限性
7-(1,3-benzothiazol-2-ylsulfanyl)-8-methyl[1,3]dioxolo[4,5-g]quinolin-6(5H)-one has several advantages for lab experiments, including its high purity and good yields. This compound is also relatively easy to synthesize, making it readily available for research purposes. However, this compound has some limitations, including its low solubility in aqueous solutions, which can make it difficult to use in certain experiments.
未来方向
There are several future directions for the research of 7-(1,3-benzothiazol-2-ylsulfanyl)-8-methyl[1,3]dioxolo[4,5-g]quinolin-6(5H)-one, including its use as a potential therapeutic agent for cancer, inflammation, and bacterial infections. Further studies are needed to fully understand the mechanism of action of this compound and to identify its molecular targets. In addition, future research should focus on developing more efficient synthesis methods for this compound and improving its solubility in aqueous solutions.
合成方法
The synthesis of 7-(1,3-benzothiazol-2-ylsulfanyl)-8-methyl[1,3]dioxolo[4,5-g]quinolin-6(5H)-one involves a multi-step process that includes the reaction of 2-aminobenzothiazole with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone, followed by the reaction of the resulting intermediate with 2,3-dichloro-1,4-naphthoquinone. The final product is obtained by the reaction of the intermediate with 2,3-dichloro-1,4-benzoquinone. The synthesis method has been optimized to yield high purity this compound with good yields.
科学研究应用
7-(1,3-benzothiazol-2-ylsulfanyl)-8-methyl[1,3]dioxolo[4,5-g]quinolin-6(5H)-one has shown potential in various scientific research applications, including its use as an anticancer agent, an anti-inflammatory agent, and an antibacterial agent. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo by inducing apoptosis and cell cycle arrest. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. In addition, this compound has demonstrated antibacterial activity against Gram-positive and Gram-negative bacteria.
属性
分子式 |
C18H12N2O3S2 |
|---|---|
分子量 |
368.4 g/mol |
IUPAC 名称 |
7-(1,3-benzothiazol-2-ylsulfanyl)-8-methyl-5H-[1,3]dioxolo[4,5-g]quinolin-6-one |
InChI |
InChI=1S/C18H12N2O3S2/c1-9-10-6-13-14(23-8-22-13)7-12(10)19-17(21)16(9)25-18-20-11-4-2-3-5-15(11)24-18/h2-7H,8H2,1H3,(H,19,21) |
InChI 键 |
NXSISTWUDFKGKE-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)NC2=CC3=C(C=C12)OCO3)SC4=NC5=CC=CC=C5S4 |
规范 SMILES |
CC1=C(C(=O)NC2=CC3=C(C=C12)OCO3)SC4=NC5=CC=CC=C5S4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[4-(dipropylsulfamoyl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B216221.png)
![3,4,5-triethoxy-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide](/img/structure/B216222.png)

![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B216226.png)

![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B216230.png)
![N-{4-[(4-methylpiperidino)sulfonyl]phenyl}-2-phenyl-4-quinolinecarboxamide](/img/structure/B216231.png)

![2-ethoxy-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide](/img/structure/B216233.png)
![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-ethoxybenzamide](/img/structure/B216234.png)
![Ethyl {4-[(4-methylpiperidin-1-yl)sulfonyl]anilino}(oxo)acetate](/img/structure/B216235.png)
![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3-iodobenzamide](/img/structure/B216237.png)

![N-[4-(dipropylsulfamoyl)phenyl]-3-phenylpropanamide](/img/structure/B216242.png)